molecular formula C11H10ClNO3 B1320571 Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate CAS No. 924869-02-3

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate

Cat. No.: B1320571
CAS No.: 924869-02-3
M. Wt: 239.65 g/mol
InChI Key: NGJVPZGICVCQPO-UHFFFAOYSA-N
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Description

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate: is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound is a derivative of benzoxazole and is characterized by the presence of a chloromethyl group and an ester functional group. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate typically involves the reaction of 2-(chloromethyl)-1,3-benzoxazole with methyl acetate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Scientific Research Applications

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

  • Methyl 2-[2-(chloromethyl)phenyl]acetate
  • Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-4-yl]acetate
  • Methyl 2-[2-(bromomethyl)-1,3-benzoxazol-5-yl]acetate

Comparison: Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate is unique due to the specific positioning of the chloromethyl group on the benzoxazole ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound exhibits distinct chemical and biological properties that make it valuable in various research applications .

Biological Activity

Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate (CAS Number: 924869-02-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₀ClN₁O₃
  • Molecular Weight : 239.66 g/mol
  • Structure : The compound features a benzoxazole ring with a chloromethyl group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit aldo-keto reductases (AKRs), which are implicated in various metabolic processes and disease states, including cancer and diabetes. The benzoxazole moiety has been identified as a bioisosteric scaffold that enhances the potency and selectivity of such inhibitors .

Biological Activities

  • Antimicrobial Activity :
    • Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways, although detailed mechanisms remain under investigation.
  • Neuroprotective Effects :
    • Given the structural similarities with known neuroprotective agents, there is potential for this compound to modulate NMDA receptor activity, which is crucial in neurodegenerative diseases. Further research is needed to elucidate these effects fully .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Findings
Pippione et al. (2018)Identified potent AKR inhibitors based on benzoxazole derivatives; suggested potential applications in cancer therapy.
Khodot & Rakitin (2022)Discussed synthesis and characterization methods for related compounds; highlighted their role in medicinal chemistry .
VCU Scholars CompassExplored the effects of structurally similar compounds on Type III secretion systems in bacteria; indicated possible antimicrobial mechanisms .

Properties

IUPAC Name

methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVPZGICVCQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594739
Record name Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-02-3
Record name Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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